- Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligand, Fenzi Cuihua, 2016, 30(5), 420-427

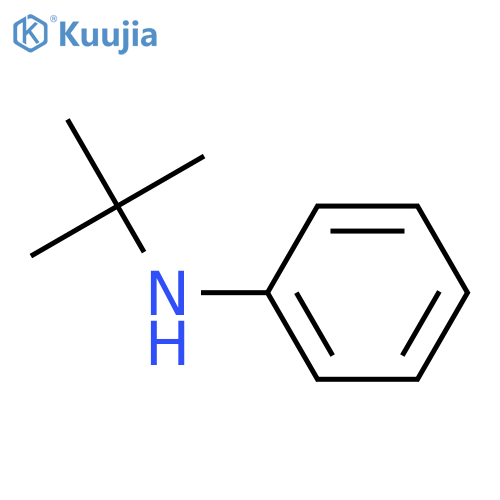

Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)

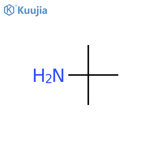

937-33-7 structure

商品名:Benzenamine,N-(1,1-dimethylethyl)-

Benzenamine,N-(1,1-dimethylethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenamine,N-(1,1-dimethylethyl)-

- N-tert-butylaniline

- Aniline,N-tert-butyl

- N-t-butylaniline

- phenyl-t-butylamine

- tert butylaniline

- tert-Butyl-phenyl-amine

- Aniline, N-tert-butyl- (6CI, 7CI, 8CI)

- N-(1,1-Dimethylethyl)benzenamine (ACI)

- N-Phenyl-tert-butylamine

- NSC 78378

- 937-33-7

- NSC78378

- tert-butylaniline

- Phenyl-tert.-butylamin

- DTXSID20291812

- Benzenamine, N-(1,1-dimethylethyl)-

- N-(tert-butyl)-N-phenylamine

- N-phenyl-t-butylamine

- N-tert-butyl-aniline

- DB-371653

- Q63391568

- NSC-78378

- Aniline, N-tert-butyl-,

- NCIOpen2_000749

- aniline, N-t-butyl-

- t-butylaniline

- F74431

- MFCD05669577

- SCHEMBL50034

- N-(tert-butyl)aniline

- MS-1462

- AKOS015994146

-

- MDL: MFCD05669577

- インチ: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3

- InChIKey: ABRWESLGGMHKEA-UHFFFAOYSA-N

- ほほえんだ: C1C=CC(NC(C)(C)C)=CC=1

計算された属性

- せいみつぶんしりょう: 149.12000

- どういたいしつりょう: 149.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 107

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 0.9529 (estimate)

- ゆうかいてん: 1.08°C (estimate)

- ふってん: 240.76°C (estimate)

- 屈折率: 1.5270

- PSA: 12.03000

- LogP: 2.97000

- 酸性度係数(pKa): 7.00(at 25℃)

Benzenamine,N-(1,1-dimethylethyl)- セキュリティ情報

Benzenamine,N-(1,1-dimethylethyl)- 税関データ

- 税関コード:2921420090

- 税関データ:

中国税関コード:

2921420090概要:

2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Benzenamine,N-(1,1-dimethylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01RVL9-1g |

Benzenamine, N-(1,1-dimethylethyl)- |

937-33-7 | 90% | 1g |

$280.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-1mg |

N-(tert-butyl)aniline |

937-33-7 | 98% | 1mg |

¥509.00 | 2024-04-24 | |

| Ambeed | A957490-5g |

N-tert-Butylaniline |

937-33-7 | 90% | 5g |

$1348.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-5mg |

N-(tert-butyl)aniline |

937-33-7 | 98% | 5mg |

¥627.00 | 2024-04-24 | |

| abcr | AB298449-100 mg |

N-(tert-Butyl)-N-phenylamine; . |

937-33-7 | 100mg |

€221.50 | 2023-04-26 | ||

| abcr | AB298449-100mg |

N-(tert-Butyl)-N-phenylamine; . |

937-33-7 | 100mg |

€283.50 | 2025-02-17 | ||

| 1PlusChem | 1P01RVL9-100mg |

Benzenamine, N-(1,1-dimethylethyl)- |

937-33-7 | 90% | 100mg |

$68.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-2mg |

N-(tert-butyl)aniline |

937-33-7 | 98% | 2mg |

¥578.00 | 2024-04-24 | |

| Ambeed | A957490-100mg |

N-tert-Butylaniline |

937-33-7 | 90% | 100mg |

$85.0 | 2024-04-16 | |

| Ambeed | A957490-250mg |

N-tert-Butylaniline |

937-33-7 | 90% | 250mg |

$143.0 | 2024-04-16 |

Benzenamine,N-(1,1-dimethylethyl)- 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) , 2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ; 36 h, 95 °C

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride , rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ; 18 h, reflux

リファレンス

- Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligand, Synthesis, 2009, (5), 815-823

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt

リファレンス

- Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphines, Tetrahedron, 2005, 61(41), 9705-9709

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine

リファレンス

- 2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylaniline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2

合成方法 7

はんのうじょうけん

1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 10 min, rt

1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C

1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C

リファレンス

- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines, Chemistry - A European Journal, 2010, 16(6), 1983-1991

合成方法 8

はんのうじょうけん

1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 min, rt

1.2 Reagents: Perchloric acid ; 2 h, 0 °C

1.2 Reagents: Perchloric acid ; 2 h, 0 °C

リファレンス

- Practical and regioselective amination of arenes using alkyl amines, Nature Chemistry, 2019, 11(5), 426-433

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Hexane ; -78 °C; -78 °C → -50 °C; -50 °C → 0 °C

1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt

1.3 Solvents: Water ; rt

1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt

1.3 Solvents: Water ; rt

リファレンス

- Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactions, European Journal of Organic Chemistry, 2004, (24), 5031-5039

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ; 2 h, rt

リファレンス

- Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidate, Synlett, 2014, 25(11), 1550-1554

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Catalysts: Bis(dibenzylideneacetone)palladium , BINAP Solvents: Toluene ; 30 min, rt

1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C

1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C

リファレンス

- Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysis, Organic Letters, 2010, 12(21), 4860-4863

合成方法 15

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 12 h, 0 °C → 25 °C

1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

リファレンス

- Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanes, Synthesis, 2015, 47(20), 3246-3256

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium hydride Catalysts: Acetic acid , Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)

リファレンス

- The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of amines, Tetrahedron, 1997, 53(12), 4137-4144

合成方法 17

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 3 - 48 h, 100 - 110 °C

リファレンス

- Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane , Water

リファレンス

- A Convenient Method for Direct N-tert-Butylation of Aromatic Amines, Journal of Organic Chemistry, 1995, 60(8), 2613-14

合成方法 19

はんのうじょうけん

1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , 2789690-58-8 Solvents: Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt

リファレンス

- Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof, World Intellectual Property Organization, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; 24 h, 60 °C

リファレンス

- Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides, Angewandte Chemie, 2022, 61(47),

Benzenamine,N-(1,1-dimethylethyl)- Raw materials

- Iodobenzene

- Triphenylbismuth diacetate

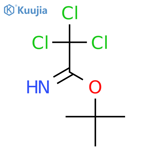

- tert-butyl 2,2,2-trichloroethanecarboximidate

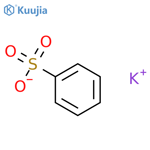

- Benzenesulfonic acid,potassium salt (1:1)

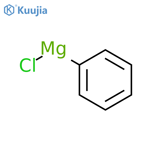

- Phenylmagnesium chloride

- Phenylboronic acid

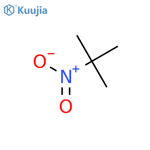

- 2-Methyl-2-nitropropane

- 2-methylpropan-2-amine

Benzenamine,N-(1,1-dimethylethyl)- Preparation Products

Benzenamine,N-(1,1-dimethylethyl)- 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-) 関連製品

- 768-52-5(N-Isopropylaniline)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-

清らかである:99%/99%

はかる:1g/5g

価格 ($):346.0/1213.0